![molecular formula C20H23N3O B14564754 2-[(Butylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one CAS No. 61554-62-9](/img/structure/B14564754.png)
2-[(Butylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Butylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, with additional functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Butylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the butylamino and o-tolyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-((Butylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-((Butylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Butylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one
- 2-((Ethylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one
- 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one
Uniqueness
2-((Butylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is unique due to its specific butylamino group, which can influence its reactivity, solubility, and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
CAS No. |
61554-62-9 |
|---|---|
Molecular Formula |
C20H23N3O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(butylaminomethyl)-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C20H23N3O/c1-3-4-13-21-14-19-22-17-11-7-6-10-16(17)20(24)23(19)18-12-8-5-9-15(18)2/h5-12,21H,3-4,13-14H2,1-2H3 |
InChI Key |
WFEJJTPCDPBXEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


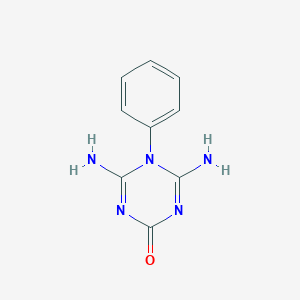
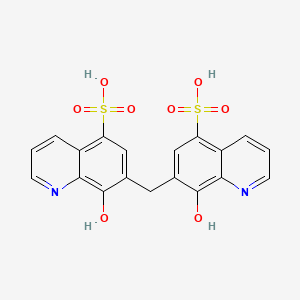
![Phenol, 3-(2-methyl-2-azabicyclo[2.2.1]hept-4-yl)-](/img/structure/B14564701.png)
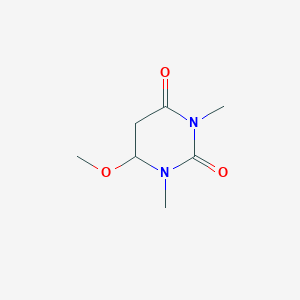
![1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole;nitric acid](/img/structure/B14564715.png)
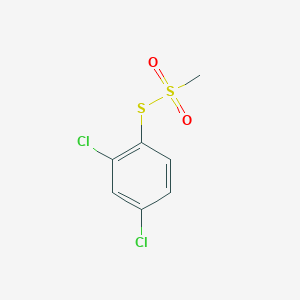
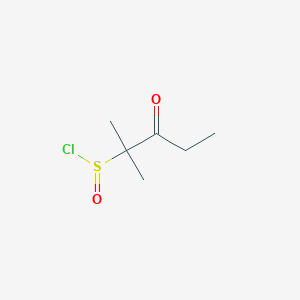
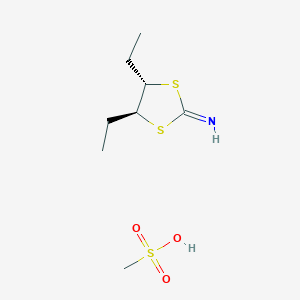
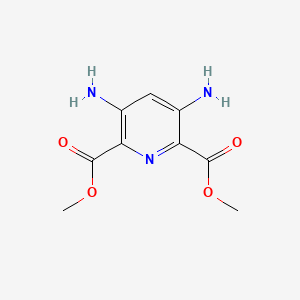
![2,2,2-Trifluoro-N-methyl-N-[2-(methylamino)ethyl]acetamide](/img/structure/B14564731.png)
phosphaniumolate](/img/structure/B14564738.png)
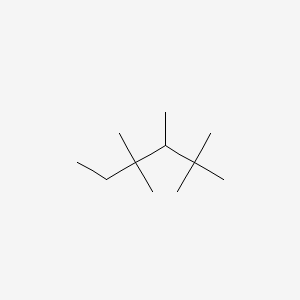
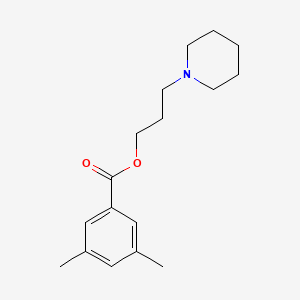
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-methyl-3-propyl-](/img/structure/B14564752.png)
